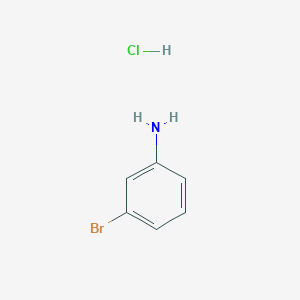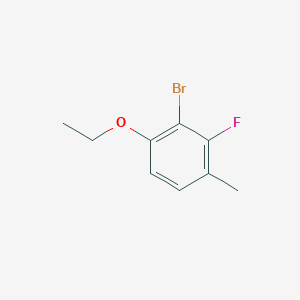![molecular formula C11H16BrClFN B8031189 [(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride](/img/structure/B8031189.png)
[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride is an organic compound with the molecular formula C11H16BrClFN It is a derivative of diethylamine, substituted with a bromo and fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzyl chloride and diethylamine.
Reaction: The 2-bromo-5-fluorobenzyl chloride is reacted with diethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:
Bulk Handling: Large quantities of starting materials and solvents.
Reactor Systems: Use of industrial reactors to ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromo or fluorophenyl groups, potentially leading to debromination or defluorination.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Debrominated or defluorinated compounds.
Applications De Recherche Scientifique
[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromo and fluorophenyl groups can enhance binding affinity and specificity, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2-Bromo-4-fluorophenyl)methyl]diethylamine hydrochloride
- [(2-Bromo-3-fluorophenyl)methyl]diethylamine hydrochloride
- [(2-Bromo-5-chlorophenyl)methyl]diethylamine hydrochloride
Uniqueness
[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N-[(2-bromo-5-fluorophenyl)methyl]-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN.ClH/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12;/h5-7H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUSZXJGEVGEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














